![molecular formula C9H9ClN2O2 B2875292 2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 866040-08-6](/img/structure/B2875292.png)

2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

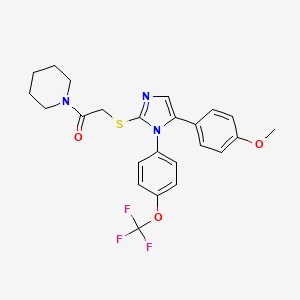

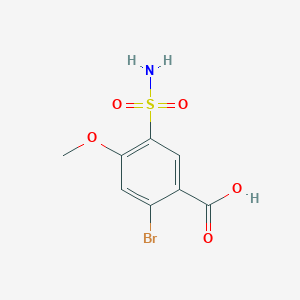

“2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound. It belongs to the class of compounds known as oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The molecular formula of this compound is C9H9ClN2O2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes . Another efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis

The molecular structure of “2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide .科学的研究の応用

Pharmacological Applications

1,3-Oxazines exhibit significant pharmacological properties . They can be used in the development of new drugs due to their bioactive nature.

Material Applications

1,3-Oxazines also find applications in materials science . They can be used in the creation of new materials with unique properties.

Synthesis of Heterocyclic Compounds

These compounds are used as intermediates in the synthesis of a broad range of heterocyclic compounds . This makes them valuable in various chemical reactions and processes.

Polymer Synthesis

1,3-Oxazines are used in the synthesis of polymers . They can contribute to the development of new types of polymers with specific characteristics.

Antibacterial Activities

Chiral 1,3-oxazinan-2-ones, a type of 1,3-oxazines, have been found to exhibit antibacterial activities . They can be used in the development of new antibacterial agents.

Synthesis of Amino Acids

Chiral 1,3-oxazinan-2-ones are useful intermediates in synthesizing pharmaceutical compounds and amino alcohols . This makes them valuable in the field of medicinal chemistry.

Synthesis of Naphtho Oxazinones

A series of 1,2-dihydro-1-arylnaphtho [1,2-e] [1,3] oxazine-3-ones was synthesized from the reaction of various substituted aldehydes, β-naphthol and urea . This shows the potential of 1,3-oxazines in the synthesis of naphtho oxazinones.

8. Synthesis of Highly Functionalized β2,2,3-Substituted Amino Acids Highly functionalized β2,2,3-substituted amino acids can be synthesized from 4-substituted-1,3-oxazinan-6-ones . This highlights the versatility of 1,3-oxazines in the synthesis of complex organic compounds.

作用機序

Target of Action

Similar compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to cancer, suggesting that this compound may also have effects on similar pathways .

Result of Action

Similar compounds have been shown to exhibit anticancer activity, suggesting that this compound may also have effects on cellular processes related to cancer .

特性

IUPAC Name |

2-(2-chloroethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-4-3-7-9(13)12-8-6(14-7)2-1-5-11-8/h1-2,5,7H,3-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJHKLAPBGIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCCl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)

![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)

![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2875229.png)